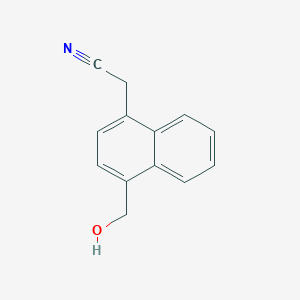

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile

Descripción

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is a nitrile-functionalized naphthalene derivative characterized by a hydroxymethyl substituent at the 4-position of the naphthalene ring. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Propiedades

Fórmula molecular |

C13H11NO |

|---|---|

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

2-[4-(hydroxymethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H11NO/c14-8-7-10-5-6-11(9-15)13-4-2-1-3-12(10)13/h1-6,15H,7,9H2 |

Clave InChI |

DIMVEEUSBTYBIB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=CC=C(C2=C1)CC#N)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)naphthalene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Reduction Reactions

The nitrile group undergoes selective reduction under different conditions:

Hydrogenation

Catalytic hydrogenation with palladium-on-carbon (Pd/C) in toluene or xylene reduces the nitrile to a primary amine. This reaction proceeds efficiently (91% yield) when conducted with allyl methacrylate as a hydrogen acceptor :

Key Conditions

-

Catalyst: 5–10% Pd/C (1–10 wt% relative to substrate)

-

Solvent: Toluene or xylene

-

Temperature: Reflux (110–140°C)

Partial Reduction to Aldehyde

Diisobutylaluminum hydride (DIBAL) selectively reduces the nitrile to an aldehyde at 0°C in toluene :

This method achieved moderate yields (18–43%) for structurally similar naphthonitriles .

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation:

Methylation of Hydroxymethyl Group

The hydroxymethyl group undergoes O-methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone :

Yields for analogous naphthalene derivatives ranged from 12–61% depending on steric and electronic factors .

Acetylation

Acetic anhydride acetylates the hydroxymethyl group under mild conditions :

This reaction achieved 70% yield in a related system .

Isoxazole Formation via Nitrile Oxide Cycloaddition

The nitrile group can generate nitrile oxides under oxidative conditions (e.g., PIDA or oxone®), enabling 1,3-dipolar cycloaddition with alkynes or alkenes to form isoxazoles :

Yields for analogous reactions reached 72% .

Ring-Opening of Oxazine Derivatives

In basic media (e.g., K₂CO₃ in DMF), the compound may undergo ring-opening reactions. For example, heating with benzyl bromide led to cleavage of oxazine intermediates, forming substituted naphthalenes .

Transazination (Carbonyl Exchange)

Under reflux conditions, the nitrile group may participate in transazination, exchanging carbonyl groups with other substrates. This side reaction is mediated by carbinolamine intermediates, as confirmed by in situ NMR and DFT studies .

Demethylation Under Acidic Conditions

Methoxy groups on the naphthalene ring are susceptible to demethylation in acidic media, reverting to hydroxyl groups .

Aplicaciones Científicas De Investigación

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and nitrile groups play crucial roles in its reactivity and interactions. The compound may act as a precursor to active metabolites or intermediates that exert specific effects on biological pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

2-(4-Hydroxyphenyl)acetonitrile (Compound 8 in )

- Structure : Features a hydroxyphenyl group instead of hydroxymethylnaphthalene.

- Properties: Lower molecular weight (≈149.15 g/mol) and higher polarity due to the phenolic –OH group.

- Biological Activity : Exhibits antimicrobial activity against E. coli and S. aureus .

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile ()

- Structure : Contains a thiazole ring linked to naphthalen-2-yl.

- Applications : Used as a research reagent in synthetic chemistry, suggesting utility in heterocyclic compound synthesis .

2-(Naphthalen-1-yl)-2-(piperazin-1-yl)acetonitrile ()

- Structure : Piperazine substituent introduces basicity and hydrogen-bonding sites.

- Applications : Likely explored in pharmaceuticals due to piperazine’s prevalence in drug design (e.g., antipsychotics) .

- Comparison : The dual substitution on the acetonitrile carbon in this compound may restrict conformational flexibility compared to the target compound’s single-substitution pattern.

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile ()

- Structure : Features a hydroxycyclohexyl and 4-hydroxyphenyl group.

- Properties : Molecular weight 231.29 g/mol; steric hindrance from the cyclohexyl group may reduce reactivity .

Actividad Biológica

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is a compound of interest due to its unique chemical structure, which includes both a hydroxymethyl and an acetonitrile group. This dual functionality may confer distinct biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is . The presence of the hydroxymethyl group enhances its reactivity, allowing for interactions with biological molecules. The acetonitrile moiety can participate in various chemical reactions, potentially influencing its biological activity.

The biological activity of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is thought to involve several mechanisms:

- Hydrogen Bonding: The hydroxymethyl group can form hydrogen bonds with biomolecules, which may modulate enzyme and receptor activities.

- Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

- Electron Transfer: Similar compounds have shown the ability to participate in electron transfer processes, which may be relevant in cellular signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related naphthalene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The compound has been explored for potential anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through oxidative stress or modulation of specific signaling pathways. In vitro studies have demonstrated that naphthalene derivatives can inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further research .

Neuroprotective Effects

There is emerging evidence that naphthalene derivatives can inhibit acetylcholinesterase activity, which is beneficial in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, improving synaptic transmission and cognitive function .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several naphthalene derivatives, including those with hydroxymethyl substitutions. Results indicated that these compounds exhibited strong antibacterial activity against multiple strains, highlighting their potential as therapeutic agents in treating infections .

- Anticancer Potential : In a series of experiments focusing on cancer cell lines, compounds structurally similar to 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile demonstrated significant cytotoxic effects. These studies suggest that further exploration into this compound's anticancer properties could yield valuable insights into novel cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.